molecular formula C14H21N B13097036 3-Ethyl-2-(4-methylbenzyl)pyrrolidine

3-Ethyl-2-(4-methylbenzyl)pyrrolidine

Cat. No.: B13097036
M. Wt: 203.32 g/mol
InChI Key: ABXHUALQMPNGPQ-UHFFFAOYSA-N
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Description

3-Ethyl-2-(4-methylbenzyl)pyrrolidine is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of an ethyl group at the third position and a 4-methylbenzyl group at the second position of the pyrrolidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(4-methylbenzyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of N-allyl-substituted 2-alkynylamines with diethylzinc (Et2Zn) in the presence of a titanium (IV) isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr) catalyst system . This method is known for its regio- and stereoselectivity, providing high yields of the desired pyrrolidine derivatives.

Another method involves the use of palladium-catalyzed intramolecular cyclization of nitrogen-containing enynes. This reaction is typically carried out in the presence of zinc chloride (ZnCl2) and alkenylstannane, resulting in the formation of pyrrolidine derivatives with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic systems as mentioned above. The choice of catalysts and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(4-methylbenzyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Ethyl-2-(4-methylbenzyl)pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(4-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-(4-methylbenzyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and 4-methylbenzyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-ethyl-2-[(4-methylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C14H21N/c1-3-13-8-9-15-14(13)10-12-6-4-11(2)5-7-12/h4-7,13-15H,3,8-10H2,1-2H3

InChI Key

ABXHUALQMPNGPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1CC2=CC=C(C=C2)C

Origin of Product

United States

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